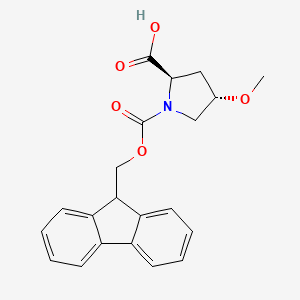(4S)-1-Fmoc-4-methoxy-D-proline
CAS No.:
Cat. No.: VC13623824
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H21NO5 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |
| Standard InChI Key | UZEFBAHAZRPPFE-ORAYPTAESA-N |
| Isomeric SMILES | CO[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration and Molecular Architecture
(4S)-1-Fmoc-4-methoxy-D-proline features a pyrrolidine ring with dual stereochemical modifications:
-
D-proline backbone: The chiral center at C2 adopts the D-configuration, distinguishing it from the naturally occurring L-proline .
-
C4 methoxy group: A methoxy (-OCH₃) substituent at the C4 position in the S-configuration induces distinct steric and electronic effects on the proline ring .
The Fmoc group at the N1 position provides base-labile protection, enabling its use in solid-phase peptide synthesis (SPPS) . The full IUPAC name, (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reflects these structural nuances .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2171285-66-6 | |
| Molecular Formula | C₂₁H₂₁NO₅ | |
| Molecular Weight | 367.4 g/mol | |
| Purity | ≥95% | |
| Storage Temperature | 2–8°C (recommended) | |
| Hazard Statements | H315, H319, H335 |
Applications in Peptide Science
Conformational Modulation in Peptides
The C4 methoxy group imposes a Cγ-endo ring pucker, stabilizing polyproline type II (PPII) helices and altering backbone dihedral angles (φ/ψ) . Comparative studies with 4R-epimers show:
-
Enhanced PPII Stability: (4S)-methoxy derivatives increase helicity by 15–20% versus unmodified proline .
-
Transannular Hydrogen Bonding: Methoxy oxygen participates in weak H-bonds with adjacent amide protons, reducing conformational flexibility .
Table 2: Conformational Impact in Model Peptides
| Peptide Sequence | Helicity ([θ]₂₂₈, deg·cm²·dmol⁻¹) | Reference |
|---|---|---|
| Ac-GPP(4S-MeO-Pro)PPGY-NH₂ | 3,770 | |
| Ac-GPP(Pro)PPGY-NH₂ | 2,950 | |
| Ac-GPP(4R-MeO-Pro)PPGY-NH₂ | 1,700 |
Solid-Phase Peptide Synthesis (SPPS)
-
Coupling Efficiency: The steric bulk of the methoxy group reduces coupling rates by ~30% compared to Fmoc-Pro-OH, necessitating extended reaction times .
-
Deprotection: Fmoc removal with 20% piperidine/DMF proceeds quantitatively within 10 minutes .
Stability and Reactivity
Chemical Stability
-
Acid Sensitivity: Methoxy group stable under SPPS conditions (TFA cleavage) but hydrolyzes in concentrated HCl .
-
Oxidative Resistance: No degradation observed under ambient O₂, unlike thiol-containing residues .
Thermal Properties
Future Perspectives
Drug Design Applications
-
Collagen Mimetics: Stabilizing PPII helices could enhance collagenase resistance in therapeutic peptides .
-
19F NMR Probes: Introducing fluorinated analogs for real-time conformational tracking .
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume